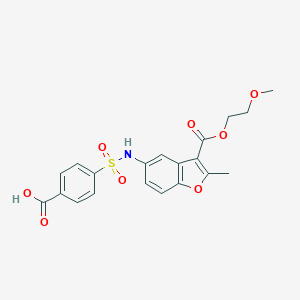![molecular formula C12H10N4O3S3 B280775 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific kinases involved in signaling pathways that regulate cell growth, differentiation, and survival. By blocking these pathways, this compound can prevent the proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK, FLT3, and JAK3 kinases, which are involved in various cellular processes. Inhibition of these kinases can lead to decreased cell proliferation and survival, as well as reduced cytokine production and immune cell activation. This compound has also been found to have good oral bioavailability and pharmacokinetic properties, which make it a suitable candidate for clinical development.
実験室実験の利点と制限
One of the main advantages of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. This can minimize off-target effects and reduce toxicity. However, this compound also has some limitations, such as potential resistance mechanisms and the need for combination therapy with other agents to achieve optimal therapeutic efficacy.
将来の方向性
There are several future directions for research on N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide, including:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Clinical trials to evaluate the safety and efficacy of this compound in various types of cancer and autoimmune diseases.
3. Studies to investigate potential resistance mechanisms and combination therapy strategies to enhance this compound's therapeutic efficacy.
4. Development of biomarkers to predict response to this compound treatment and monitor treatment response.
5. Exploration of this compound's potential in combination with other targeted therapies and immunotherapies.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action, optimize its synthesis, and evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide involves several steps, including the preparation of the triazole intermediate and the coupling of the intermediate with the thiophene sulfonamide. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to ensure high purity and yield of the final product.
科学的研究の応用
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been found to inhibit the activity of various kinases, including BTK, FLT3, and JAK3, which play important roles in the development and progression of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, including inhibition of tumor growth and suppression of autoimmune responses.
特性
分子式 |
C12H10N4O3S3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10N4O3S3/c17-9-4-3-8(6-10(9)21-12-13-7-14-15-12)16-22(18,19)11-2-1-5-20-11/h1-7,16-17H,(H,13,14,15) |
InChIキー |
DCXBQAWGHDTMSZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
正規SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)

![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280713.png)
![1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
